3-[3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile is an organic compound with the molecular formula C13H10BrN3O It is characterized by the presence of a bromophenyl group, a formyl group, and a pyrazolyl group attached to a propanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Formylation: The formyl group can be introduced through a Vilsmeier-Haack reaction, which involves the reaction of the pyrazole derivative with a formylating reagent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Nitrile formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Sodium methoxide (NaOMe), sodium ethoxide (NaOEt)
Major Products Formed
Oxidation: 3-[3-(4-bromophenyl)-4-carboxy-1H-pyrazol-1-yl]propanenitrile
Reduction: 3-[3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanamine
Substitution: 3-[3-(4-methoxyphenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile
Scientific Research Applications
3-[3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-[3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromophenyl group can facilitate binding to hydrophobic pockets, while the formyl and nitrile groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(3-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile
- 3-[3-(4-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile
- 3-[3-(4-methylphenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile
Uniqueness
3-[3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile is unique due to the presence of the bromophenyl group, which can enhance its reactivity and binding affinity in various chemical and biological contexts. The combination of the formyl and nitrile groups also provides versatility in its chemical reactivity, allowing for a wide range of synthetic transformations and applications.
Properties
IUPAC Name |
3-[3-(4-bromophenyl)-4-formylpyrazol-1-yl]propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O/c14-12-4-2-10(3-5-12)13-11(9-18)8-17(16-13)7-1-6-15/h2-5,8-9H,1,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRILJJGIAXPBHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2C=O)CCC#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.